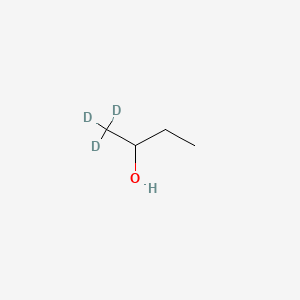

sec-Butanol-1,1,1-d3

Description

sec-Butanol-1,1,1-d3 (C₄H₇D₃O), also known as deuterated sec-butanol, is a selectively deuterated isotopologue of 2-butanol. Its molecular structure features three deuterium atoms replacing hydrogen atoms at the terminal methyl group (CD₃), resulting in a molecular weight of 77.14 g/mol . The compound’s CAS Registry Number is 53716-61-3, and it is commonly used as a labeled standard in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic studies due to its isotopic purity (typically ≥99 atom% D) .

Key physical properties include:

- Density: ~0.81 g/cm³ (approximated from non-deuterated sec-butanol )

- Boiling Point: Comparable to non-deuterated sec-butanol (~78–82°C), with slight isotopic effects .

Propriétés

IUPAC Name |

1,1,1-trideuteriobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

sec-Butanol-1,1,1-d3 can be synthesized through several methods. One common approach involves the deuteration of butan-2-ol using deuterium gas (D2) in the presence of a catalyst. Another method includes the reduction of 1,1,1-trideuteriobutan-2-one using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4).

Industrial Production Methods

Industrial production of sec-Butanol-1,1,1-d3 typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms.

Analyse Des Réactions Chimiques

Types of Reactions

sec-Butanol-1,1,1-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1,1,1-trideuteriobutan-2-one.

Reduction: It can be reduced to form 1,1,1-trideuteriobutane.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: 1,1,1-Trideuteriobutan-2-one

Reduction: 1,1,1-Trideuteriobutane

Substitution: Various substituted butan-2-ol derivatives depending on the reagent used.

Applications De Recherche Scientifique

sec-Butanol-1,1,1-d3 is utilized in a wide range of scientific research applications:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Applied in the development of deuterated materials and compounds for specialized industrial applications.

Mécanisme D'action

The mechanism of action of sec-Butanol-1,1,1-d3 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where reactions involving deuterium proceed at a slower rate compared to those involving hydrogen. This property is exploited in studies to elucidate reaction mechanisms and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes critical distinctions between sec-Butanol-1,1,1-d3 and structurally related deuterated butanol derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Deuteration Position | Key Applications |

|---|---|---|---|---|---|

| sec-Butanol-1,1,1-d3 | CH₃CH₂CH(OH)CD₃ | 77.14 | 53716-61-3 | Terminal methyl (CD₃) | NMR solvent, isotopic labeling |

| n-Butanol-1,1-d2 | C₄H₈D₂O | 76.13 | 32586-14-4 | Primary C1 position (D₂) | Kinetic isotope effect studies |

| sec-Butanol-3,3,4,4,4-d5 | CD₃CD₂CH(OH)CH₃ | 79.15 | 75749-92-7 | Ethyl and terminal methyl | Metabolic tracing in organic chemistry |

| sec-Butanol-d9 | CD₃CD₂CD(OH)CD₃ | 83.17 | 1202864-22-9 | Full deuteration (C₄D₉O) | High-resolution mass spectrometry |

| tert-Butanol-1,1,1-d3 | (CD₃)₃COH | 78.14 | N/A¹ | Terminal methyl (CD₃) | Solvent in polymer chemistry |

¹ tert-Butanol-1,1,1-d3 is structurally distinct as a tertiary alcohol, whereas sec-Butanol-1,1,1-d3 is secondary .

Key Research Findings:

Isotopic Purity and Stability: sec-Butanol-1,1,1-d3 exhibits minimal isotopic exchange under standard laboratory conditions compared to sec-Butanol-d9, which may undergo partial H/D exchange due to its fully deuterated structure . The compound’s selective deuteration minimizes interference in NMR spectra, unlike n-Butanol-1,1-d2, where deuterium at the primary carbon alters hydrogen-bonding dynamics .

Cost and Availability: sec-Butanol-1,1,1-d3 is priced at JPY 74,800 per 500 mg (99 atom% D), making it more cost-effective than sec-Butanol-3,3,4,4,4-d5 (JPY 96,800/500 mg) but pricier than n-Butanol-1,1-d2 (JPY 36,300/250 mg) .

Reactivity Differences: Deuterated sec-butanols show reduced reaction rates in acid-catalyzed dehydration compared to non-deuterated analogs (e.g., sec-butanol, CAS 78-92-2), a phenomenon attributed to the kinetic isotope effect .

Activité Biologique

sec-Butanol-1,1,1-d3, a deuterated form of sec-butanol, is a compound with significant implications in various biological and pharmacological contexts. This article explores its biological activity, including its effects on cellular systems, potential therapeutic applications, and relevant research findings.

sec-Butanol-1,1,1-d3 has the chemical formula and is classified as a secondary alcohol. Its structure includes a hydroxyl group (-OH) attached to the second carbon of a four-carbon chain. The presence of deuterium isotopes (d3) enhances its utility in research applications, particularly in tracing studies due to its unique mass signature.

1. Antioxidant Properties

Research indicates that sec-butanol extracts from various sources exhibit antioxidant activities. For instance, studies on butanol extracts from mushrooms like Lentinula edodes (shiitake) revealed significant antioxidant properties, attributed to the presence of bioactive compounds that scavenge free radicals and reduce oxidative stress .

2. Anti-inflammatory Effects

sec-Butanol-1,1,1-d3 has been implicated in anti-inflammatory activities. In vitro studies demonstrated that butanol extracts could inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .

3. Antimicrobial Activity

The compound has shown promise in antimicrobial assays. Extracts containing sec-butanol have been evaluated against various pathogens, demonstrating inhibitory effects on bacterial growth. The mechanism is believed to involve disruption of microbial cell membranes .

Case Study 1: Antioxidant Activity in Mushrooms

A study focused on the antioxidant potential of n-butanol extracts from Lentinula edodes highlighted the efficacy of these extracts in scavenging free radicals. The study utilized various assays to quantify antioxidant activity, revealing a maximum scavenging effect of 64.6% at optimized concentrations .

| Concentration (mg/mL) | Antioxidant Activity (%) |

|---|---|

| 100 | 45.2 |

| 200 | 55.8 |

| 300 | 64.6 |

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, sec-butanol was assessed for its ability to modulate inflammatory responses in vitro. The results indicated that treatment with sec-butanol significantly reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .

Research Findings

Recent pharmacological evaluations have further elucidated the biological activities associated with sec-butanol derivatives:

- Inhibition of Cytokine Production : Studies have shown that sec-butanol can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophages exposed to lipopolysaccharide (LPS) .

- Cell Viability and Proliferation : In cancer cell lines, sec-butanol exhibited selective cytotoxicity, suggesting potential applications in cancer therapy by promoting apoptosis in malignant cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.